molecular formula C24H21ClN4O6 B5230398 METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5230398
M. Wt: 496.9 g/mol
InChI Key: UTYSRDLXJVNZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of the 3-chloro-2-methylphenyl group, furan-2-ylmethyl group, and other substituents through various organic reactions such as nucleophilic substitution, acylation, and esterification.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes and cost-effective reagents.

Chemical Reactions Analysis

METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

METHYL 3-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Furan-containing compounds:

    Chlorophenyl derivatives: These compounds may have similar pharmacological properties due to the presence of the chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to other similar compounds.

Properties

IUPAC Name

methyl 3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-(furan-2-ylmethyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O6/c1-13-10-16(23(32)34-3)20-21(26-13)28(11-15-6-5-9-35-15)24(33)29(22(20)31)12-19(30)27-18-8-4-7-17(25)14(18)2/h4-10H,11-12H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYSRDLXJVNZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)C)CC4=CC=CO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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